molecular formula C11H10BNO6 B3106507 (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid CAS No. 159276-65-0

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Cat. No.: B3106507
CAS No.: 159276-65-0
M. Wt: 263.01 g/mol
InChI Key: DSFNIEJAKSXKBE-UHFFFAOYSA-N
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Description

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid (CAS: 159276-65-0) is a boronic acid derivative featuring a dioxopyrrolidinyloxy carbonyl group attached to a phenyl ring. Its molecular formula is C₁₁H₁₀BNO₆, with a molecular weight of 263.01 g/mol. This compound is primarily used in research settings, particularly in bioconjugation and chemical synthesis, owing to its boronic acid moiety and reactive N-hydroxysuccinimide (NHS) ester-like group (dioxopyrrolidinyloxy), which facilitates amine coupling . It is soluble in organic solvents such as DMSO and ethanol, with a purity >95% .

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNIEJAKSXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .

Chemical Reactions Analysis

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is particularly useful in cross-coupling reactions and in the formation of bioconjugates .

Comparison with Similar Compounds

Key Observations :

  • The NHS ester-like group in the target compound enables covalent bonding with amines, distinguishing it from non-reactive analogs like phenyl boronic acid .
  • Bulky substituents (e.g., pyrenyl or biphenyl groups) reduce solubility in aqueous media .

Solubility and Stability

Solubility is critical for biological assays and synthetic applications. Comparative

Compound Name Solubility Profile Stability in RPMI Medium Reference ID
This compound Soluble in DMSO, ethanol; requires heating Not reported
[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid Precipitates in RPMI Unstable
Pyren-1-yl boronic acid Precipitates in RPMI Unstable
B3 (hydrazine carbonyl derivative) Soluble in ethanol, DMSO Stable
4-(Methylthio)phenyl boronic acid Solubility enhanced under oxidative conditions Stable at 100–200 mV

Key Observations :

  • Bulky hydrophobic groups (e.g., pyrenyl) hinder aqueous solubility, limiting in vitro applications .
  • Polar functional groups (e.g., hydrazine carbonyl in B3) improve solubility in polar solvents .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl boronic acid (1) : IC₅₀ = 0.1969 µM (MDA-MB-231 cells) .
  • Phenanthren-9-yl boronic acid (4) : IC₅₀ = 0.2251 µM .
  • Target compound: No direct antiproliferative data reported; likely used as a bioconjugation tool .

Enzyme Inhibition:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A .

Antioxidant Prochelators:

  • BSIH and BHAPI : Protect cardiomyocytes from oxidative stress by binding labile iron after H₂O₂ activation .

Key Observations :

  • Suzuki coupling is widely used for aryl-aryl bond formation in boronic acid derivatives .
  • Bromo precursors are common intermediates for boronic acid synthesis (e.g., via n-BuLi and B(OMe)₃) .

Biological Activity

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid, with a CAS number of 159276-65-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure that combines a boronic acid group with a dioxopyrrolidinyl moiety, which may enhance its interaction with biological targets.

  • Molecular Formula: C₁₁H₁₀BNO₆
  • Molecular Weight: 263.01 g/mol
  • InChIKey: DSFNIEJAKSXKBE-UHFFFAOYSA-N

Boronic acids are known to interact with various biological targets, primarily through the formation of reversible covalent bonds with serine or threonine residues in proteins. This interaction can lead to significant changes in protein function, influencing various biochemical pathways. The specific mode of action for this compound involves:

  • Protein Interaction: The compound can form covalent bonds with active sites on enzymes.
  • Biochemical Pathways: It participates in esterification and condensation reactions, which can modify cellular processes.
  • Environmental Factors: Its efficacy may be influenced by pH, temperature, and the presence of other molecules.

Biological Activity

Recent studies have demonstrated the compound's potential antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC₅₀ (µM) Mechanism of Action Notes
A2780 (Ovarian Cancer)44.6Cell cycle arrest at G2/M phaseInduces apoptosis via caspase activation
MCF7 (Breast Cancer)175.2Cell cycle arrestLess sensitive compared to A2780
MV-4-11 (Leukemia)18.0Apoptosis inductionStrong antiproliferative activity
5637 (Bladder Cancer)27.5Mitotic catastropheIncreased aneuploidy observed

Case Studies

  • Antiproliferative Studies:
    A study evaluated the antiproliferative activity of various phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay and MTT assay across multiple cancer cell lines. Results indicated that this compound exhibited significant activity in inhibiting cell proliferation, particularly in ovarian and leukemia cancer models .
  • Mechanistic Insights:
    Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest and apoptosis in sensitive cell lines. Flow cytometry analyses showed increased caspase-3 activity and morphological changes consistent with apoptosis .
  • Structure-Activity Relationship:
    The structure-activity relationship (SAR) analysis highlighted that modifications to the boronic acid structure could significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the phenyl ring altered the compound's potency against various cancer types .

Q & A

Q. How should researchers interpret unexpected byproducts in reactions involving this compound?

  • Common Byproducts :
  • Hydrolyzed carboxylic acid (from ester degradation).
  • Protodeboronated phenyl derivatives (from acidic conditions).
  • Troubleshooting :
  • Use 11B^{11}\text{B} NMR to confirm boronic acid integrity.
  • Add radical scavengers (e.g., BHT) to suppress oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
Reactant of Route 2
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(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

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